molecular formula C28H25ClN4O3S B11084484 N-(4-chlorophenyl)-2-{5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide

N-(4-chlorophenyl)-2-{5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B11084484
M. Wt: 533.0 g/mol
InChI Key: HWACPDHNOMJPTH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core imidazolidinone structure, followed by the introduction of the phenyl, chlorophenyl, and oxopyrrolidinyl groups through various substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-2-{5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar keto-enol tautomerism.

    4-Phenoxyaniline compound with tetrachlorostannane: Shares some structural similarities but differs in its functional groups and applications.

Uniqueness

N-(4-chlorophenyl)-2-{5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide stands out due to its complex structure and multifunctional nature, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C28H25ClN4O3S

Molecular Weight

533.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C28H25ClN4O3S/c29-20-10-12-21(13-11-20)30-25(34)17-24-27(36)33(23-5-2-1-3-6-23)28(37)32(24)18-19-8-14-22(15-9-19)31-16-4-7-26(31)35/h1-3,5-6,8-15,24H,4,7,16-18H2,(H,30,34)

InChI Key

HWACPDHNOMJPTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(C(=O)N(C3=S)C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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